molecular formula C10H16N2O B1272353 3-(Aminomethyl)-2-tert-butoxypyridine CAS No. 849021-22-3

3-(Aminomethyl)-2-tert-butoxypyridine

Cat. No.: B1272353
CAS No.: 849021-22-3
M. Wt: 180.25 g/mol
InChI Key: YASWEPDVXCKCPE-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-tert-butoxypyridine: is a chemical compound that features a pyridine ring substituted with an aminomethyl group at the 3-position and a tert-butoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-2-tert-butoxypyridine typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of the aminomethyl and tert-butoxy groups through substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, minimize waste, and ensure consistent product quality. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-2-tert-butoxypyridine can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 3-(Aminomethyl)-2-tert-butoxypyridine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features may contribute to the design of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-tert-butoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the tert-butoxy group provides steric hindrance and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

    3-(Aminomethyl)pyridine: Lacks the tert-butoxy group, resulting in different reactivity and biological activity.

    2-tert-Butoxypyridine: Lacks the aminomethyl group, affecting its ability to form hydrogen bonds and interact with biological targets.

    3-(Aminomethyl)-2-methoxypyridine: Similar structure but with a methoxy group instead of tert-butoxy, leading to different steric and electronic properties.

Uniqueness: 3-(Aminomethyl)-2-tert-butoxypyridine is unique due to the combination of the aminomethyl and tert-butoxy groups on the pyridine ring This combination provides a balance of reactivity, stability, and biological activity that is not found in other similar compounds

Properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-10(2,3)13-9-8(7-11)5-4-6-12-9/h4-6H,7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASWEPDVXCKCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C=CC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375471
Record name 1-(2-tert-Butoxypyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849021-22-3
Record name 1-(2-tert-Butoxypyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-(tert-butoxy)pyridin-3-yl)methanamine
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